molecular formula C17H16F3NO6S2 B4056288 isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate

isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate

Cat. No.: B4056288
M. Wt: 451.4 g/mol
InChI Key: BFQNGEMEXPZHMB-UHFFFAOYSA-N
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Description

Isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate is a useful research compound. Its molecular formula is C17H16F3NO6S2 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.03711406 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Research indicates that compounds similar to "isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate" have been utilized in organic synthesis. For instance, trifluoromethylsulfonic acid derivatives have been applied in the selective reduction of hydroxy substituted carboxylic acids to yield corresponding carbonyl compounds, showcasing the versatility of fluorinated compounds in chemical transformations (Olah & Wu, 1991). Additionally, reactions involving methyl esters of trifluoromethylsulfonic acid have yielded ionic diphosphetene derivatives, demonstrating the role of such compounds in synthesizing novel phosphorus-containing structures (Grobe et al., 1994).

Material Science Applications

In material science, research has shown that fluorinated compounds play a crucial role in the development of novel materials. For example, the synthesis and characterization of novel sulfonated thin-film composite nanofiltration membranes for dye treatment applications have been reported. These membranes exhibit improved water flux and selectivity due to the incorporation of sulfonated aromatic diamine monomers, highlighting the importance of fluorinated compounds in enhancing the performance of filtration membranes (Liu et al., 2012).

Pharmacological Evaluation

While excluding direct references to drug use and side effects, it's notable that the structural motifs found in "this compound" are present in compounds evaluated for their pharmacological potential. For instance, novel sulfonyl derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities, showcasing the relevance of such structures in developing new therapeutic agents (Suresh Kumar et al., 2013).

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO6S2/c1-9(2)27-16(24)14(15(23)17(18,19)20)11-8-10(5-6-12(11)22)21-29(25,26)13-4-3-7-28-13/h3-9,14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQNGEMEXPZHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate
Reactant of Route 3
isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate
Reactant of Route 4
isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate
Reactant of Route 5
isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate
Reactant of Route 6
isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.